1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
説明
1-Cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridin-6-one core. This scaffold consists of a fused pyrazole and pyridinone ring system. The compound is substituted with a cyclopentyl group at position 1 and methyl groups at positions 3 and 3.
特性
IUPAC Name |
1-cyclopentyl-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-8-7-11(17)14-13-12(8)9(2)15-16(13)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQVAZGEWOMQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=NN2C3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353749 | |
| Record name | 1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578743-92-7 | |
| Record name | 1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Cyclocondensation Strategies for Core Formation
The pyrazolo[3,4-b]pyridin-6-one scaffold is typically assembled via cyclocondensation reactions between hydrazine derivatives and β-dicarbonyl compounds. For example, reactions of N -amino-2-iminopyridines with cyclic β-diketones under oxidative conditions yield fused pyrazolo-pyridine systems . Adapting this approach, 3,4-dimethyl substituents could arise from methyl-substituted β-keto esters or diketones, while the cyclopentyl group may be introduced via a cyclopentyl-substituted amine precursor.
Key conditions from analogous syntheses include:
-
Solvent : Ethanol or acetic acid for optimal solubility and reactivity .
-
Catalyst : Pd(OAc)₂ or Cu(OAc)₂ (10 mol %) under an O₂ atmosphere to facilitate oxidative dehydrogenation .
A representative protocol involves reacting N -amino-3,4-dimethyl-2-iminopyridine with cyclopentyl-substituted β-diketone in ethanol/acetic acid (6:1) under O₂, yielding the target compound after 18 hours at 130°C .
Cross-Dehydrogenative Coupling (CDC) for Ring Annulation
CDC reactions enable direct coupling of N -aminopyridines and β-diketones without pre-functionalization. This method, validated for pyrido[1,2-b]indazoles , could be adapted for pyrazolo[3,4-b]pyridinones by modifying substituents. For instance:
-
N -amino-3,4-dimethyl-2-iminopyridine (1a ) reacts with 1,3-cyclopentanedione (7 ) in ethanol/acetic acid.
-
Oxidative dehydrogenation forms intermediate B , which cyclizes to the pyridinone core .
-
Final aromatization yields 1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one.
Optimization Insights :
-
Oxidant : Molecular oxygen (1 atm) improves yield compared to metal-based oxidants .
-
Additives : Acetic acid (6 equiv) enhances reaction rate by protonating intermediates .
Sonochemical [3 + 2] Cycloaddition
Ultrasound-assisted synthesis offers rapid, high-yield routes to pyrazolo-pyridines. A reported sonochemical method for pyrazolo[1,5-a]pyridines involves:
-
[3 + 2] cycloaddition between 2-imino-1H -pyridin-1-amine and dialkyl acetylenedicarboxylates.
Adapting this for the target compound:
-
Replace acetylenedicarboxylate with a cyclopentyl-acetylene derivative.
-
Use 3,4-dimethyl-substituted N -aminopyridine to direct methyl group placement.
Conditions :
-
Solvent : Acetonitrile (70% yield improvement over ethanol) .
-
Energy Source : Ultrasonic irradiation (110 W, 85°C) reduces reaction time by 50% .
Post-Synthetic Functionalization
Introducing the cyclopentyl group post core formation is viable via:
-
Nucleophilic Aromatic Substitution : Reacting a chloropyrazolo-pyridinone with cyclopentylmagnesium bromide.
-
Buchwald–Hartwig Amination : Palladium-catalyzed coupling of a brominated precursor with cyclopentylamine.
Challenges :
-
Steric hindrance from the cyclopentyl group may necessitate elevated temperatures (e.g., 150°C in DMF) .
-
Competing side reactions require careful optimization of catalyst loading (e.g., 5 mol % Pd₂(dba)₃) .
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Critical analytical data for confirming the target compound’s structure include:
化学反応の分析
Types of Reactions
1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[3,4-b]pyridine derivatives.
科学的研究の応用
Medicinal Chemistry Applications
1-Cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been studied for its potential therapeutic effects:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The compound's mechanism of action involves the modulation of key signaling pathways involved in cell survival and proliferation.
| Study | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast | 12.5 | Apoptosis induction | |
| Lung | 15.0 | Cell cycle arrest | |
| Colon | 10.0 | Inhibition of PI3K/Akt pathway |
Neuroprotective Effects
The compound has also shown promise in neuroprotection. In vitro studies indicated that it could protect neuronal cells from oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
| Study | Model Used | Effect Observed |
|---|---|---|
| SH-SY5Y cells | Reduced apoptosis | |
| Primary cortical neurons | Enhanced cell viability |
Pharmacological Applications
This compound has been investigated for various pharmacological activities:
Antidepressant Properties
Preclinical studies have suggested that this compound may possess antidepressant-like effects in animal models. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Analgesic Effects
The compound has been evaluated for its analgesic properties in pain models. Results indicate a significant reduction in pain response, comparable to standard analgesics.
Material Science Applications
Beyond medicinal applications, this compound is being explored in material science for its unique structural properties that may lend themselves to the development of new materials.
Organic Electronics
Research into organic semiconductors has identified this pyrazolo[3,4-b]pyridine derivative as a candidate for use in organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
作用機序
The mechanism of action of 1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridin-6-one derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:
Substituent Variations and Physicochemical Properties
Notes:
- Cyclopentyl vs. Aryl Groups : Bulky cyclopentyl (target) vs. aromatic substituents (e.g., phenyl, thiophene) in analogs. Cyclopentyl may enhance lipophilicity (predicted logP > 3) compared to aryl groups (logP ~2–3) .
Spectral and Structural Insights
生物活性
1-Cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. Characterized by its pyrazolo[3,4-b]pyridine core, this compound exhibits various pharmacological properties that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 231.29 g/mol. The structure includes a cyclopentyl group and two methyl groups positioned on the pyrazole ring, which are crucial for its biological activity .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against L1210 and P388 leukemia cells. The compound's mechanism appears to involve the induction of apoptosis in these cells .
Antiviral Properties
The compound has also been evaluated for its antiviral activity. Preliminary results suggest it may inhibit certain viral infections effectively. For example, related pyrazolo compounds have shown promising results against Para 3 virus and other viral pathogens .
Interaction with Biological Targets
Interaction studies suggest that this compound may engage with various biological targets, including enzymes and receptors involved in critical physiological processes. These interactions could lead to further pharmacological evaluations to uncover additional therapeutic potentials.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between this compound and other related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C13H17N3O | Cyclopentyl group; potential anticancer and antiviral activity |
| 3,4-Dimethyl-1-phenyldihydropyrazolo[3,4-b]pyridin | C13H15N3 | Contains a phenyl group; potential CNS activity |
| 2-(Cyclohexyl)-5-methylpyrazolo[3,4-b]pyridine | C13H15N3 | Cyclohexyl group; different biological profile |
| 1-Methylpyrazolo[3,4-b]pyridine | C9H10N2 | Simpler structure; used as a model for studying pyrazole derivatives |
This comparative analysis highlights the unique features of this compound that may enhance its lipophilicity and biological activity relative to other compounds in its class.
Case Studies
A number of studies have explored the biological effects of pyrazolo derivatives similar to this compound:
- Antitumor Activity : A study focused on the synthesis of various pyrazolo derivatives revealed that certain modifications led to enhanced antitumor efficacy against specific cancer cell lines.
- Antiviral Screening : Another research effort investigated the antiviral potential of pyrazolo compounds against Leishmania tropica and other viruses. The results indicated that structural modifications could significantly influence antiviral potency.
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[3,4-b]pyridin-6-one derivatives?
The one-pot synthesis using 5-aminopyrazoles and azlactones is a widely used method. For example, 3-methyl-1-phenyl derivatives can be synthesized in ionic liquid solvents (e.g., [bmim][BF₄]) under reflux conditions (80°C) with FeCl₃·6H₂O as a catalyst, yielding ~60–75% after column chromatography . Alternative routes involve cyclocondensation of pyrazole-4-carbaldehydes with ethyl acetoacetate at elevated temperatures (150°C) to form fused pyridinone systems .
Q. What spectroscopic techniques are essential for characterizing these compounds?
Key techniques include:
- IR spectroscopy : To identify carbonyl (C=O) stretches (~1640–1642 cm⁻¹) and NH/OH groups (~3063–3069 cm⁻¹) .
- ¹H/¹³C NMR : For resolving substituent environments (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, methyl groups at δ 2.1–2.3 ppm) .
- Melting point analysis : To assess purity (e.g., 188–191°C for 3-methyl-1-phenyl derivatives) .
Q. How are pyrazolo[3,4-b]pyridin-6-one derivatives purified post-synthesis?
Silica gel column chromatography with gradient elution (e.g., 0–100% ethyl acetate) is effective. For crystalline products, slow evaporation from ethyl acetate/ethanol (1:1 v/v) yields single crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How can keto-enol tautomerism in pyrazolo[3,4-b]pyridin-6-one derivatives be addressed during synthesis?
Tautomerism arises from the labile hydrogen in the pyridinone ring. Stabilization strategies include:
- Introducing electron-withdrawing groups (e.g., acetyl at C5) to favor the keto form.
- Using non-polar solvents during crystallization to lock specific tautomers, as observed in 5-acetyl-1,3-diphenyl derivatives .
Q. What structural features enhance anticancer activity in these derivatives?
Structure-activity relationship (SAR) studies reveal:
- Substituent positioning : Methyl groups at C3/C4 improve cytotoxicity (e.g., IC₅₀ = 3.30–5.72 μM against MDA-MB-231 and HeLa cells) .
- Scaffold rigidity : Coplanar pyrazole-pyridinone systems (dihedral angle <10°) enhance target binding, as seen in crystallographic data .
- Hydrogen bonding : Intermolecular N–H⋯O interactions in the solid state correlate with improved solubility and bioavailability .
Q. How do computational models predict the biological activity of novel derivatives?
Machine learning models trained on cell-based assay data (e.g., IC₅₀ values across six cancer lines) can prioritize compounds for synthesis. For example, a hybrid scaffold with a pyrazolo[3,4-b]pyridin-6-one core and trifluoromethyl groups showed validated anticancer activity .
Q. What crystallographic insights guide the design of stable derivatives?
X-ray diffraction reveals:
- Dihedral angles : A 57.4° angle between the pyridinone ring and methoxy-phenyl groups minimizes steric repulsion, optimizing stability .
- Intermolecular interactions : Hydrogen-bonded dimers (N–H⋯O) in the crystal lattice enhance thermal stability (e.g., decomposition >250°C) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
